molecular formula C39H66Li4N7O17P3S B12282202 n-Octadecanoyl coenzyme a lithium salt

n-Octadecanoyl coenzyme a lithium salt

Cat. No.: B12282202
M. Wt: 1057.8 g/mol
InChI Key: MPFKQSRFWSQHAV-UHFFFAOYSA-J
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Description

Significance of Long-Chain Fatty Acyl-CoAs as Central Metabolic Intermediates and Regulatory Molecules in Eukaryotes

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal molecules in eukaryotic cells, serving as both crucial intermediates in metabolism and as significant regulatory molecules. portlandpress.comnih.gov These compounds, typically containing a fatty acid chain of 10 to 22 carbons, are central to numerous cellular processes. nih.gov Their primary metabolic roles include being key substrates for the synthesis of complex lipids, such as phospholipids (B1166683) and triacylglycerols, which are fundamental components of cellular membranes and energy storage reserves, respectively. portlandpress.comimrpress.comacademie-sciences.fr Furthermore, LCFA-CoAs are the activated form of fatty acids that enter the β-oxidation pathway in mitochondria to generate ATP, the cell's main energy currency. imrpress.comaatbio.com

Beyond their foundational metabolic functions, LCFA-CoAs have emerged as critical signaling molecules that modulate a wide array of cellular activities. portlandpress.comnih.govnih.gov They can allosterically regulate the activity of key enzymes involved in metabolic pathways. nih.govnih.gov For instance, they inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby preventing a futile cycle of synthesis and degradation. nih.govyoutube.com Recent research has also revealed that LCFA-CoAs can directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, further highlighting their role in integrating metabolic signals. nih.govnih.gov

The regulatory influence of LCFA-CoAs extends to gene expression, where they can affect the transcription of genes involved in lipid metabolism. portlandpress.comnih.gov They are also implicated in other cellular processes such as ion channel regulation, membrane fusion, and protein acylation, which can modify protein function and localization. portlandpress.comresearchgate.net The intracellular concentrations of free LCFA-CoAs are tightly controlled, typically remaining in the low nanomolar range, which underscores their potency as regulatory molecules. nih.govportlandpress.com This tight regulation is crucial for maintaining cellular homeostasis and ensuring proper cellular function.

Overview of Coenzyme A (CoA) and its Thioester Derivatives in Fundamental Cellular Metabolism

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a central role in a vast number of anabolic and catabolic pathways. wikipedia.orgresearchgate.net Its biosynthesis is a conserved process requiring pantothenic acid (vitamin B5), cysteine, and ATP. nih.govresearchgate.netimrpress.com The key chemical feature of CoA is its terminal sulfhydryl group (-SH), which allows it to form high-energy thioester bonds with carboxylic acids. wikipedia.orgyoutube.com This chemical property makes CoA an excellent acyl group carrier. nih.govresearchgate.net

The formation of an acyl-CoA, a thioester derivative of coenzyme A, "activates" the acyl group, making it more reactive and facilitating its transfer in various biochemical reactions. youtube.com These reactions are fundamental to cellular metabolism. imrpress.comimrpress.com Acetyl-CoA, the two-carbon acyl-CoA derivative, is arguably the most central molecule in metabolism, linking the breakdown of carbohydrates, fats, and proteins to the citric acid cycle for energy production. aatbio.comwikipedia.org It also serves as the primary building block for the synthesis of fatty acids, cholesterol, and other essential biomolecules. wikipedia.orgnih.gov

Beyond acetyl-CoA, a wide range of other acyl-CoA thioesters participate in diverse metabolic processes. imrpress.comimrpress.com For example, malonyl-CoA is the key substrate for fatty acid synthesis, while succinyl-CoA is an intermediate in the citric acid cycle and is involved in heme synthesis. nih.govdiva-portal.org The thioester bond of acyl-CoAs is energy-rich, and its hydrolysis releases a significant amount of free energy, which drives many biosynthetic reactions forward. youtube.com The dynamic interplay between CoA and its various thioester derivatives is a critical aspect of metabolic regulation, ensuring that the flow of metabolites is directed according to the cell's energetic and biosynthetic needs. researchgate.netresearchgate.net

Nomenclature and Synonyms of n-Octadecanoyl Coenzyme A

The chemical compound at the heart of this discussion is formally known as n-Octadecanoyl coenzyme A . This name precisely describes its structure: a straight-chain (n-) fatty acid with eighteen carbons (octadecanoyl) linked to coenzyme A. However, in scientific literature and databases, it is frequently referred to by several synonyms.

The most common synonym is Stearoyl-CoA , derived from stearic acid, the common name for the 18-carbon saturated fatty acid (octadecanoic acid). nih.govwikipedia.orgebi.ac.uk This name is widely used in the context of lipid metabolism, particularly in discussions of fatty acid synthesis and desaturation. wikipedia.orgwikipedia.org

Other synonyms include:

Octadecanoyl-coenzyme A nih.govfoodb.ca

Stearyl-CoA nih.govwikipedia.org

C18:0-CoA , a shorthand notation indicating a saturated (0 double bonds) 18-carbon fatty acyl-CoA. nih.govebi.ac.uk

The lithium salt form, specified in the subject, indicates that the phosphate (B84403) groups of the coenzyme A moiety are associated with lithium ions. This is a common form for commercially available preparations of this compound. sigmaaldrich.com

Below is a table summarizing the nomenclature and key identifiers for n-Octadecanoyl coenzyme A.

Identifier Type Identifier
Systematic Name n-Octadecanoyl coenzyme A
Common Synonym Stearoyl-CoA
Other Synonyms Octadecanoyl-coenzyme A, Stearyl-CoA, C18:0-CoA
CAS Number 362-66-3
Chemical Formula C39H70N7O17P3S

Properties

Molecular Formula

C39H66Li4N7O17P3S

Molecular Weight

1057.8 g/mol

IUPAC Name

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4

InChI Key

MPFKQSRFWSQHAV-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Biosynthesis and Enzymatic Generation of N Octadecanoyl Coenzyme a

Coenzyme A Biosynthesis Pathway

Coenzyme A (CoA) is a universal and essential cofactor involved in a vast number of metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle. nih.gov Its synthesis is a highly conserved five-step enzymatic process that occurs in all living organisms. researchgate.netwikipedia.org

Precursors and Essential Components for Coenzyme A Synthesis

The de novo biosynthesis of coenzyme A requires three primary components:

Pantothenate (Vitamin B5): This is the key precursor for CoA. nih.gov Organisms like plants and many bacteria can synthesize pantothenate de novo. wikipedia.org Animals, including humans, must obtain it from their diet, where it is found in foods such as meats, vegetables, and grains. wikipedia.org

Cysteine: This amino acid provides the thiol (-SH) group that is the active site of coenzyme A, responsible for binding acyl groups. wikipedia.org

Adenosine Triphosphate (ATP): ATP serves as the energy source for several steps in the pathway, driving the phosphorylation and ligation reactions. wikipedia.org The synthesis of one molecule of CoA requires four molecules of ATP. wikipedia.org

Enzymatic Steps in Coenzyme A Formation

The conversion of pantothenate into coenzyme A is accomplished through a sequence of five enzymatic reactions. nih.govresearchgate.netwikipedia.org This pathway is universally conserved across prokaryotes and eukaryotes. caldic.comoup.com

The enzymes and their respective roles in the pathway are summarized below:

StepEnzyme NameGene (E. coli)Function
1Pantothenate Kinase (PanK)coaACatalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the committed and rate-limiting step in the pathway. nih.govwikipedia.orgcaldic.com
2Phosphopantothenoylcysteine Synthetase (PPCS)coaBAdds a cysteine molecule to 4'-phosphopantothenate in an ATP-dependent reaction to form 4'-phospho-N-pantothenoylcysteine. wikipedia.org
3Phosphopantothenoylcysteine Decarboxylase (PPCDC)coaC (part of bifunctional CoaBC in bacteria)Removes the carboxyl group from the cysteine moiety of 4'-phospho-N-pantothenoylcysteine to produce 4'-phosphopantetheine. researchgate.net
4Phosphopantetheine Adenylyltransferase (PPAT)coaDTransfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-coenzyme A (dPCoA). researchgate.net
5Dephospho-coenzyme A Kinase (DPCK)coaEPhosphorylates the 3'-hydroxyl group of the ribose moiety of dPCoA using ATP to yield the final product, coenzyme A. researchgate.net

Long-Chain Fatty Acid Activation and n-Octadecanoyl Coenzyme A Synthesis

For a fatty acid to be metabolized, it must first be "activated." This process involves the attachment of the fatty acid to coenzyme A, forming a fatty acyl-CoA thioester. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases. nih.gov N-Octadecanoyl coenzyme A is the activated form of the 18-carbon saturated fatty acid, stearic acid.

Role of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms in Fatty Acid Activation

The activation of long-chain fatty acids (those with 12 to 20 carbon atoms) is catalyzed by Long-Chain Acyl-CoA Synthetase (ACSL) enzymes. nih.gov In mammals, the ACSL family consists of five primary isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each encoded by a different gene. nih.gov These enzymes are typically located on the outer mitochondrial membrane and the endoplasmic reticulum. nih.gov

The existence of multiple isoforms allows for tissue-specific regulation of fatty acid metabolism and the channeling of fatty acids into specific metabolic fates, such as β-oxidation for energy or synthesis of complex lipids like triglycerides and phospholipids (B1166683). nih.govresearchgate.net

Substrate Specificity of ACSLs for Long-Chain Saturated Fatty Acids, including Stearic Acid

The various ACSL isoforms exhibit distinct preferences for fatty acids of different chain lengths and degrees of saturation. jst.go.jp This specificity is critical for directing particular fatty acids toward distinct metabolic pathways.

For the synthesis of n-Octadecanoyl CoA (stearoyl-CoA), the key enzyme is ACSL1 . Research has shown that ACSL1 has a preference for activating saturated and monounsaturated fatty acids that are 16 to 18 carbons in length, which includes stearic acid (C18:0). nih.gov Other isoforms have different specificities; for instance, ACSL4 shows a marked preference for polyunsaturated fatty acids like arachidonic acid (C20:4). nih.govnih.gov

The substrate preferences of major ACSL isoforms are detailed in the table below:

ACSL IsoformPreferred SubstratesPrimary Function/Note
ACSL1 Saturated and monounsaturated C16-C18 fatty acids (e.g., palmitic acid, stearic acid, oleic acid). nih.govThe predominant isoform in the liver and adipose tissue, channeling fatty acids towards both β-oxidation and triglyceride synthesis. nih.govnih.gov
ACSL3 Broad specificity.Predominant in brain and testis tissue. nih.gov
ACSL4 Polyunsaturated fatty acids, especially arachidonic acid (C20:4) and eicosapentaenoic acid (EPA). nih.govnih.govImportant for the remodeling of phospholipids and eicosanoid metabolism. nih.gov
ACSL5 C16-C18 fatty acids.Channels exogenous fatty acids primarily into triglyceride synthesis. nih.gov
ACSL6 Prefers docosahexaenoic acid (DHA) and other very long-chain fatty acids. nih.govnih.govHighly expressed in the brain and plays a role in maintaining DHA-containing phospholipids. nih.gov

Catalytic Mechanisms of Acyl-CoA Formation by ACSLs

The activation of a fatty acid by an ACSL enzyme is an ATP-dependent, two-step process: nih.gov

Formation of Fatty Acyl-AMP Intermediate: The carboxylate group of the fatty acid (such as stearic acid) attacks the α-phosphate of an ATP molecule. This results in the formation of a high-energy fatty acyl-adenylate (fatty acyl-AMP) intermediate and the release of pyrophosphate (PPi). nih.gov

Reaction: Fatty Acid + ATP → Fatty Acyl-AMP + PPi

Formation of Fatty Acyl-CoA: The thiol group of coenzyme A attacks the acyl-AMP intermediate. This displaces the AMP and forms a thioester bond between the fatty acid's carboxyl group and the sulfhydryl group of CoA, yielding the final product, fatty acyl-CoA (e.g., n-Octadecanoyl CoA). nih.gov

Reaction: Fatty Acyl-AMP + CoA-SH → Fatty Acyl-CoA + AMP

This activation process renders the fatty acid metabolically active and ready for subsequent enzymatic reactions, such as β-oxidation in the mitochondria or incorporation into cellular lipids. youtube.com

Metabolic Interconversions and Pathways Involving N Octadecanoyl Coenzyme a

Role as a Key Acyl Group Carrier in Diverse Cellular Processes

Coenzyme A (CoA) functions as an essential carrier of acyl groups in a vast array of biochemical reactions. imrpress.comnih.gov By forming thioester derivatives, such as n-octadecanoyl coenzyme A, it facilitates the transfer of these acyl groups in processes crucial for life. imrpress.comimrpress.com The primary role of CoA is to activate carboxylic acids, preparing them for further metabolic transformation and enabling enzyme recognition. nih.gov

As an acyl-CoA, n-octadecanoyl coenzyme A is a key metabolic intermediate involved in pathways including:

Lipid Synthesis: It serves as a precursor for the elongation of fatty acid chains and the synthesis of more complex lipids.

Energy Metabolism: It is a substrate for catabolic pathways that release stored energy. wikipedia.org

Protein Modification: Acyl groups can be transferred from CoA derivatives to proteins, altering their function. imrpress.comnih.gov

The pool of acyl-CoAs, including n-octadecanoyl coenzyme A, is central to cellular energy status, linking the metabolism of carbohydrates, fats, and proteins. wikipedia.orgwikipedia.org

Fatty Acid Desaturation and Monounsaturated Fatty Acid Synthesis

A primary metabolic fate for n-octadecanoyl coenzyme A is its conversion into a monounsaturated fatty acyl-CoA, a process critical for maintaining the physical properties of biological membranes and for the synthesis of various lipid molecules. gsartor.orgfiveable.me This conversion is catalyzed by the stearoyl-CoA desaturase enzyme system.

Stearoyl-CoA desaturase (SCD) is a key, rate-limiting enzyme responsible for the biosynthesis of monounsaturated fatty acids (MUFAs). gsartor.orgwikipedia.orgnih.gov It is an iron-containing enzyme located in the membrane of the endoplasmic reticulum. wikipedia.orgnih.gov The catalytic function of SCD is to introduce a single cis-double bond at the delta-9 position (between carbons 9 and 10) of saturated fatty acyl-CoA substrates. gsartor.orgnih.gov

The desaturation reaction is an aerobic process that requires a multi-component electron transport chain. gsartor.orgnih.gov This system includes:

NAD(P)H: The initial source of reducing equivalents.

Cytochrome b5 reductase: A flavoprotein that accepts electrons from NAD(P)H.

Cytochrome b5: An electron acceptor protein that transfers electrons to SCD. wikipedia.org

Molecular Oxygen (O₂): The terminal electron acceptor, which is reduced to water. nih.govnih.gov

Electrons flow from NAD(P)H through cytochrome b5 reductase and cytochrome b5 to the diiron center of SCD, which then catalyzes the dehydrogenation of the fatty acyl-CoA substrate. wikipedia.orgnih.gov

The preferred substrate for the SCD1 isoform is n-octadecanoyl coenzyme A (stearoyl-CoA). nih.gov SCD catalyzes the Δ9-desaturation of this molecule, converting it into (Z)-octadec-9-enoyl-CoA, commonly known as oleoyl-CoA. wikipedia.orgwikipedia.org This reaction is the primary pathway for the de novo synthesis of oleic acid, one of the most abundant fatty acids in the human body. wikipedia.orgresearchgate.net

Table 1: Key Components of the Stearoyl-CoA Desaturation Reaction

ComponentClassLocationFunction
n-Octadecanoyl Coenzyme A SubstrateCytosol / ER18-carbon saturated fatty acyl-CoA
Stearoyl-CoA Desaturase (SCD) EnzymeEndoplasmic ReticulumIntroduces a Δ9 cis-double bond
NAD(P)H CofactorCytosolProvides reducing equivalents (electrons)
Cytochrome b5 reductase EnzymeEndoplasmic ReticulumTransfers electrons from NAD(P)H to Cytochrome b5
Cytochrome b5 ProteinEndoplasmic ReticulumTransfers electrons to SCD
**Molecular Oxygen (O₂) **Co-substrateCellularTerminal electron acceptor
Oleoyl (B10858665) Coenzyme A ProductEndoplasmic Reticulum18-carbon monounsaturated fatty acyl-CoA

The product of the SCD-catalyzed reaction, oleoyl-CoA, and its corresponding fatty acid, oleate, are of immense physiological importance. Monounsaturated fatty acids (MUFAs) are essential components for the synthesis of a wide variety of lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters. wikipedia.orgnih.govnih.gov

The activity of SCD and the resulting ratio of saturated to monounsaturated fatty acids have profound effects on cellular health:

Metabolic Regulation: The balance between saturated and monounsaturated fatty acids, controlled by SCD, has been implicated in the regulation of cell growth, differentiation, and signal transduction. gsartor.orgwikipedia.org

Health and Disease: Diets rich in MUFAs are associated with numerous health benefits, including promoting healthy blood lipid profiles, improving insulin (B600854) sensitivity, and reducing the risk of cardiovascular disease. nih.gove-acnm.orgresearchgate.net Studies on animal models deficient in SCD1 show reduced body fat, increased insulin sensitivity, and resistance to diet-induced obesity, highlighting the enzyme's role as a critical metabolic control point. nih.govnih.gov

Long-Chain Fatty Acid Catabolism: β-Oxidation Pathways

When cellular energy demands are high, n-octadecanoyl coenzyme A can be directed away from synthetic pathways and towards catabolic pathways to generate ATP. The primary process for the breakdown of fatty acids is β-oxidation.

The catabolism of fatty acids for energy begins with their activation in the cytosol, where fatty acid synthetases attach them to Coenzyme A, forming fatty acyl-CoAs like n-octadecanoyl coenzyme A. aocs.orgwikipedia.org For oxidation to occur, these molecules must be transported into the mitochondrial matrix. aocs.orgabcam.com

Once inside the mitochondria, n-octadecanoyl coenzyme A undergoes β-oxidation, a cyclical four-step process that systematically shortens the acyl chain by two carbons during each cycle. abcam.comwikipedia.org

The four reactions of the β-oxidation spiral are:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond and producing FADH₂.

Hydration by enoyl-CoA hydratase, adding water across the double bond.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a ketone and producing NADH.

Thiolytic Cleavage by β-ketothiolase, where another CoA molecule cleaves the bond, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA that is two carbons shorter. abcam.com

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. For an 18-carbon substrate like n-octadecanoyl coenzyme A, the process involves 8 cycles of β-oxidation. libretexts.org

Table 2: Products of the Complete β-Oxidation of n-Octadecanoyl Coenzyme A

ProductQuantity per Molecule of n-Octadecanoyl CoASubsequent Metabolic Fate
Acetyl-CoA 9Enters the Citric Acid Cycle for further oxidation
NADH 8Donates electrons to the Electron Transport Chain
FADH₂ 8Donates electrons to the Electron Transport Chain

The resulting products—acetyl-CoA, NADH, and FADH₂—are all subsequently used to generate large quantities of ATP through the citric acid cycle and oxidative phosphorylation, making fatty acids a highly efficient form of stored energy. abcam.comwikipedia.org

Mitochondrial and Peroxisomal β-Oxidation Mechanisms

n-Octadecanoyl coenzyme A (Stearoyl-CoA) is a long-chain saturated fatty acyl-CoA that can be catabolized through β-oxidation in both mitochondria and peroxisomes to generate energy. nih.gov While both organelles share a similar four-step reaction sequence, there are significant differences in their enzymes, substrate specificity, and physiological roles. nih.gov

Mitochondrial β-Oxidation: The primary pathway for the degradation of n-Octadecanoyl-CoA is mitochondrial β-oxidation. wikipedia.org This process is crucial for generating cellular energy in the form of ATP. wikipedia.orgnih.gov The acyl-CoA must first be transported across the inner mitochondrial membrane via the carnitine shuttle. nih.govnih.gov Once inside the mitochondrial matrix, it undergoes sequential cycles of four reactions:

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing trans-Δ2-enoyl-CoA. This reaction is coupled to the reduction of FAD to FADH2. wikipedia.orgnih.gov

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA. wikipedia.orgnih.gov

Dehydrogenation: 3-L-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA. This step reduces NAD+ to NADH. wikipedia.orgnih.gov

Thiolysis: 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. wikipedia.orgnih.gov

This cycle repeats until the entire n-Octadecanoyl-CoA molecule is broken down into nine molecules of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle, while the NADH and FADH2 are used by the electron transport chain to produce large amounts of ATP. wikipedia.org

Peroxisomal β-Oxidation: Peroxisomes also possess a β-oxidation pathway, which is particularly important for very-long-chain fatty acids (VLCFAs), although it can also process long-chain fatty acids like n-Octadecanoyl-CoA. aklectures.comnih.gov Unlike the mitochondrial pathway, the peroxisomal system is not primarily for ATP production but is involved in thermogenesis and the generation of metabolic intermediates. mdpi.com Key differences from the mitochondrial pathway include:

First Enzyme: The initial dehydrogenation is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). nih.govmdpi.com H₂O₂ is then detoxified to water and oxygen by catalase. aklectures.com

Subsequent Enzymes: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme. nih.govmdpi.com

Chain Shortening: Peroxisomal β-oxidation does not proceed to completion. It typically shortens long-chain acyl-CoAs to medium-chain derivatives like octanoyl-CoA. aklectures.commdpi.com These shorter acyl-CoAs are then transported to the mitochondria for complete oxidation. aklectures.com

The acetyl-CoA produced in peroxisomes can be exported to the cytosol for various biosynthetic processes or transported to mitochondria. mdpi.com In some cases, acetyl-CoA derived from peroxisomal β-oxidation has been shown to influence cellular signaling pathways, such as mTORC1 activation, which can impact processes like autophagy and steatosis. nih.gov

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary LocationMitochondrial matrix wikipedia.orgPeroxisome aklectures.com
Primary FunctionATP production nih.govChain shortening of VLCFAs, thermogenesis mdpi.com
First EnzymeAcyl-CoA Dehydrogenase wikipedia.orgAcyl-CoA Oxidase mdpi.com
Electron Acceptor (First Step)FAD wikipedia.orgO₂ (producing H₂O₂) mdpi.com
Energy CouplingDirectly linked to electron transport chain and ATP synthesis nih.govNot directly coupled to ATP synthesis; produces heat mdpi.com
Extent of OxidationComplete degradation to acetyl-CoA nih.govIncomplete; shortens fatty acids to medium-chain length aklectures.commdpi.com

Complex Lipid Biosynthesis Pathways

Integration into Triglycerides, Wax Esters, Phospholipids, and Cholesteryl Esters

n-Octadecanoyl-CoA is a pivotal precursor for the synthesis of a wide array of complex lipids, serving as a primary donor of the 18-carbon stearoyl group.

Triglycerides (Triacylglycerols): As the main form of energy storage in eukaryotes, triglycerides are synthesized primarily through the Kennedy pathway. themedicalbiochemistrypage.org In this pathway, n-Octadecanoyl-CoA can be used by glycerol-3-phosphate acyltransferase (GPAT) to acylate the first position of a glycerol-3-phosphate backbone, forming lysophosphatidic acid. libretexts.org Following the addition of a second fatty acyl-CoA, the resulting phosphatidic acid is dephosphorylated to diacylglycerol. themedicalbiochemistrypage.org Finally, a diacylglycerol O-acyltransferase (DGAT) enzyme catalyzes the esterification of a third fatty acyl-CoA, which can be n-Octadecanoyl-CoA, to the diacylglycerol molecule, completing the synthesis of a triglyceride. themedicalbiochemistrypage.org

Wax Esters: These neutral lipids are composed of a fatty acid esterified to a fatty alcohol and are involved in functions such as surface protection and energy storage. nih.gov The biosynthesis of wax esters involves two key enzymatic steps. First, a fatty acyl reductase (FAR) reduces a fatty acyl-CoA, such as n-Octadecanoyl-CoA, to its corresponding fatty alcohol (octadecanol). nih.gov Subsequently, a wax synthase (WS) enzyme transfers an acyl group from a second fatty acyl-CoA molecule (which can also be n-Octadecanoyl-CoA) to the fatty alcohol, forming the final wax ester. nih.govnih.gov

Phospholipids: n-Octadecanoyl-CoA is an essential building block for glycerophospholipids, the primary components of cellular membranes. nih.govnih.gov The synthesis begins with the acylation of glycerol-3-phosphate by GPAT, often with a saturated acyl-CoA like n-Octadecanoyl-CoA, at the sn-1 position. libretexts.orgaocs.org The resulting lysophosphatidic acid is then acylated at the sn-2 position, typically by an unsaturated fatty acyl-CoA, to form phosphatidic acid. aocs.org Phosphatidic acid is a critical branch-point intermediate that can be converted into various phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), primarily at the endoplasmic reticulum. nih.govaocs.org

Cholesteryl Esters: Excess cellular cholesterol is stored in lipid droplets as cholesteryl esters, which are more hydrophobic than free cholesterol. creative-proteomics.comnih.gov The synthesis is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comnih.gov This enzyme facilitates the transfer of the octadecanoyl group from n-Octadecanoyl-CoA to the hydroxyl group of cholesterol, forming cholesteryl stearate (B1226849) and releasing coenzyme A. creative-proteomics.com This process is vital for maintaining cellular cholesterol homeostasis. nih.gov

Involvement in Lipid Remodeling and Maintenance of Membrane Lipid Composition

The specific acyl-chain composition of membrane phospholipids is crucial for membrane fluidity, structure, and function. nih.gov n-Octadecanoyl-CoA plays a significant role in establishing and maintaining this composition through lipid remodeling pathways, often referred to as the Lands cycle. nih.gov

This remodeling process involves the deacylation of a pre-existing phospholipid by a phospholipase A enzyme, which removes a fatty acid from the sn-1 or sn-2 position to create a lysophospholipid. This lysophospholipid is then re-acylated by a lysophospholipid acyltransferase using a specific acyl-CoA donor, such as n-Octadecanoyl-CoA. nih.gov

By incorporating the saturated stearoyl group from n-Octadecanoyl-CoA, cells can precisely modulate the physical properties of their membranes. An increase in the proportion of saturated fatty acids like stearate leads to more tightly packed phospholipids, which decreases membrane fluidity and permeability. This regulation is critical for adapting to environmental changes and for the proper function of membrane-bound proteins. The availability of different acyl-CoA species, managed by acyl-CoA synthetases, is a key regulatory step in determining the final lipid profile of a cell's membranes. nih.gov

Contribution to Sphingolipid Synthesis

Sphingolipids are a class of lipids essential for membrane structure and cellular signaling. nih.gov The backbone of all sphingolipids is a ceramide molecule. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of the amino acid L-serine and a long-chain fatty acyl-CoA. researchgate.netnih.gov

While palmitoyl-CoA (16:0) is the preferred substrate for the rate-limiting enzyme, serine palmitoyltransferase (SPT), other acyl-CoAs, including n-Octadecanoyl-CoA (18:0), can also be utilized to form the initial sphingoid base. researchgate.net Following this initial step and subsequent reduction, a second fatty acyl-CoA molecule is attached via an amide linkage to the sphingoid base by a ceramide synthase enzyme. n-Octadecanoyl-CoA can also serve as the substrate in this N-acylation step, leading to the formation of ceramides (B1148491) containing a stearoyl group. These ceramides then serve as the direct precursors for complex sphingolipids like sphingomyelin (B164518) and various glycosphingolipids. nih.gov

Glycerolipid and Glycerophospholipid Biosynthesis

The biosynthesis of both neutral glycerolipids (like triglycerides) and polar glycerophospholipids begins from a common precursor, glycerol-3-phosphate. nih.govnih.gov n-Octadecanoyl-CoA is a fundamental substrate in the initial steps of these pathways, which primarily occur at the endoplasmic reticulum. nih.gov

The process is initiated by glycerol-3-phosphate acyltransferase (GPAT), which esterifies an acyl-CoA, frequently a saturated one like n-Octadecanoyl-CoA, to the sn-1 position of glycerol-3-phosphate. libretexts.org This reaction yields lysophosphatidic acid (LPA). nih.gov In the second step, lysophosphatidic acid acyltransferase (LPAT) adds a second acyl-CoA, often an unsaturated one, to the sn-2 position to produce phosphatidic acid (PA). libretexts.orgaocs.org

Phosphatidic acid is a central metabolic hub. nih.gov

For Triglyceride Synthesis: PA is dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG). DAG is then acylated with a third fatty acyl-CoA by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol (triglyceride). themedicalbiochemistrypage.org

For Glycerophospholipid Synthesis: PA can be activated by CTP to form CDP-diacylglycerol, a precursor for phosphatidylinositol (PI) and phosphatidylglycerol (PG). nih.gov Alternatively, after conversion to DAG, head groups like phosphocholine or phosphoethanolamine can be transferred to form phosphatidylcholine (PC) and phosphatidylethanolamine (PE), respectively. nih.govaocs.org

StepSubstrate(s)EnzymeProductRole of n-Octadecanoyl-CoA
1Glycerol-3-phosphate + Acyl-CoAGlycerol-3-phosphate acyltransferase (GPAT) libretexts.orgLysophosphatidic Acid (LPA)Commonly serves as the acyl donor for the sn-1 position. aocs.org
2LPA + Acyl-CoALysophosphatidic acid acyltransferase (LPAT) libretexts.orgPhosphatidic Acid (PA)Can serve as the acyl donor for the sn-2 position.
3a (Triglyceride Path)PAPhosphatidic acid phosphatase (PAP) themedicalbiochemistrypage.orgDiacylglycerol (DAG)Indirect (from PA synthesis).
4a (Triglyceride Path)DAG + Acyl-CoADiacylglycerol acyltransferase (DGAT) themedicalbiochemistrypage.orgTriacylglycerol (Triglyceride)Can serve as the third acyl donor.
3b (Phospholipid Path)PA + CTPCDP-diacylglycerol synthaseCDP-DiacylglycerolIndirect (from PA synthesis). nih.gov

Interplay with Central Carbon Metabolism

n-Octadecanoyl-CoA metabolism is intricately linked with central carbon metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle, through the key molecule acetyl-CoA. imrpress.com This interplay ensures a coordinated regulation of energy production, synthesis, and storage in response to the cell's metabolic state.

Anabolic Link (Synthesis): The synthesis of n-Octadecanoyl-CoA is an anabolic process that begins with acetyl-CoA. wikipedia.org In states of high energy and abundant glucose, glycolysis produces pyruvate (B1213749), which is converted to acetyl-CoA in the mitochondria. Excess citrate from the TCA cycle is transported to the cytoplasm and cleaved back into acetyl-CoA by ATP citrate lyase. imrpress.com This cytosolic acetyl-CoA is the building block for fatty acid synthesis. Through the action of acetyl-CoA carboxylase and fatty acid synthase, acetyl-CoA units are sequentially added to create palmitoyl-CoA (16:0), which is then elongated to form n-Octadecanoyl-CoA (18:0). Thus, high carbohydrate intake can directly fuel the synthesis and subsequent storage of stearate in complex lipids.

Catabolic Link (Oxidation): Conversely, the β-oxidation of n-Octadecanoyl-CoA is a catabolic process that generates a large amount of acetyl-CoA. wikipedia.org This acetyl-CoA feeds into the TCA cycle, where it is oxidized to CO₂ to produce NADH and FADH₂, driving ATP synthesis. explorationpub.com This provides a major source of energy, particularly during fasting or prolonged exercise.

Reciprocal Regulation: The metabolism of fatty acids and carbohydrates is reciprocally regulated. High levels of acetyl-CoA and NADH produced from β-oxidation allosterically inhibit key enzymes in glucose metabolism, such as the pyruvate dehydrogenase complex. explorationpub.com This inhibition slows the conversion of pyruvate to acetyl-CoA, thereby conserving glucose when fatty acids are readily available as an energy source. This phenomenon, known as the Randle cycle, ensures that the body efficiently utilizes the most abundant fuel source. Therefore, n-Octadecanoyl-CoA acts not only as a substrate for energy and biosynthesis but also as a signaling molecule that influences central metabolic flux.

Connection to Acetyl Coenzyme A Production and the Citric Acid Cycle

The primary catabolic fate of n-Octadecanoyl coenzyme A is its breakdown into Acetyl-CoA units through the mitochondrial process of beta-oxidation. libretexts.org This pathway systematically shortens the fatty acyl chain, generating a substantial amount of reducing equivalents (NADH and FADH₂) and Acetyl-CoA, which is the primary fuel for the citric acid cycle. wikipedia.orgwikipedia.org

The process for an 18-carbon saturated acyl-CoA like Stearoyl-CoA involves a repeating sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. Each turn of the beta-oxidation spiral removes a two-carbon unit in the form of Acetyl-CoA. For Stearoyl-CoA, this cycle repeats eight times. The final cleavage yields two molecules of Acetyl-CoA.

The nine molecules of Acetyl-CoA produced are then channeled into the citric acid cycle (also known as the Krebs cycle or TCA cycle), which occurs in the mitochondrial matrix. libretexts.orgwikipedia.org In the first step of the cycle, Acetyl-CoA donates its two-carbon acetyl group to the four-carbon acceptor molecule, oxaloacetate, to form the six-carbon molecule, citrate. wikipedia.org The subsequent reactions of the cycle regenerate oxaloacetate and produce a significant amount of energy in the form of ATP (or GTP), as well as more reducing equivalents. wikipedia.orgwikipedia.org

The complete oxidation of the Acetyl-CoA derived from n-Octadecanoyl coenzyme A results in a large energy yield, highlighting the efficiency of fatty acids as an energy storage molecule. imrpress.com

Table 1: Products from the Beta-Oxidation of One Molecule of n-Octadecanoyl Coenzyme A

ProductQuantity per Molecule of Stearoyl-CoAMetabolic Fate
Acetyl-CoA9Enters Citric Acid Cycle
NADH8Enters Oxidative Phosphorylation (Electron Transport Chain)
FADH₂8Enters Oxidative Phosphorylation (Electron Transport Chain)

Influence on Ketone Body Metabolism

Under certain metabolic conditions, such as prolonged fasting, starvation, or adherence to a very low-carbohydrate (ketogenic) diet, the large-scale breakdown of fatty acids like n-Octadecanoyl coenzyme A can lead to a significant production of Acetyl-CoA. nih.govmdpi.com When the rate of Acetyl-CoA production from beta-oxidation exceeds the processing capacity of the citric acid cycle—often due to a limited availability of oxaloacetate—the excess Acetyl-CoA is diverted into an alternative pathway in the liver mitochondria known as ketogenesis. mdpi.comyoutube.com

Ketogenesis converts Acetyl-CoA into three water-soluble molecules known as ketone bodies:

Acetoacetate

Beta-hydroxybutyrate (β-hydroxybutyrate)

Acetone wikipedia.org

The initial step of ketogenesis involves the condensation of two Acetyl-CoA molecules to form acetoacetyl-CoA, a reaction that is essentially the reverse of the final step of beta-oxidation. youtube.com A third Acetyl-CoA molecule is then added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently cleaved to yield acetoacetate and Acetyl-CoA. nih.gov Acetoacetate can then be reduced to beta-hydroxybutyrate or spontaneously decarboxylate to form acetone. youtube.com

The liver produces these ketone bodies but cannot utilize them for energy as it lacks the necessary enzyme, thiophorase (β-ketoacyl-CoA transferase). wikipedia.orgnih.gov Instead, the liver releases ketone bodies into the bloodstream to be used as an alternative fuel source by other tissues, particularly the brain, heart, and skeletal muscle. wikipedia.orgyoutube.com In these extrahepatic tissues, ketone bodies are converted back into Acetyl-CoA, which can then enter the citric acid cycle to generate energy. wikipedia.orgnih.gov This metabolic shift allows the body to spare glucose, which is crucial for tissues that are solely dependent on it, like red blood cells. wikipedia.org

Table 2: Metabolic Conditions and the Fate of Acetyl-CoA from n-Octadecanoyl Coenzyme A

Metabolic ConditionPrimary Fate of Acetyl-CoAKey Pathway ActivatedPrimary Outcome
Fed State / Normal Energy BalanceOxidation for EnergyCitric Acid Cycle & Oxidative PhosphorylationATP Production
Prolonged Fasting / Starvation / Low-Carbohydrate DietConversion to Ketone Bodies (in the liver)KetogenesisProduction of alternative fuel for brain and other tissues

Cellular Regulation and Signal Transduction Mediated by Acyl Coenzyme a Species

Regulation of Gene Expression

Acyl-CoA molecules are not merely metabolic intermediates but also key signaling molecules that translate the metabolic state of the cell into changes in gene expression. They achieve this by modulating the activity of transcription factors and by serving as substrates for epigenetic modifications.

The expression of genes involved in lipid metabolism is tightly controlled by a network of nuclear receptors and transcription factors that can sense the levels of intracellular lipids. N-Octadecanoyl coenzyme A (stearoyl-CoA) and its metabolic products play a crucial role in modulating these key regulators.

Peroxisome Proliferator-Activated Receptors (PPARs): The activity of stearoyl-CoA is closely linked to the PPAR signaling pathway, a central regulator of lipid metabolism and inflammation. researchgate.netmdpi.com This regulation is often indirect, mediated by the enzyme stearoyl-CoA desaturase (SCD), which uses stearoyl-CoA as its primary substrate to synthesize oleoyl-CoA. nih.govoup.comjpp.krakow.pl The balance between saturated fatty acids like stearic acid and monounsaturated fatty acids is critical for cellular signaling. For instance, a deficiency in SCD1 can alter cellular lipid profiles, leading to the release of other fatty acids like docosahexaenoic acid (DHA), which is a known natural ligand for PPARγ, thereby promoting the differentiation of regulatory T cells. nih.govbiorxiv.org This highlights how the flux through the SCD-mediated pathway, starting with stearoyl-CoA, can generate downstream signals that activate PPARs.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional regulator of lipogenesis, activating genes for fatty acid and triglyceride synthesis. nih.govpnas.orgdiabetesjournals.org Its expression and processing are influenced by hormonal and nutritional signals, including insulin (B600854). pnas.orgportlandpress.com The relationship with stearoyl-CoA is part of a complex feedback loop. SREBP-1c activates the transcription of the SCD1 gene, which consumes stearoyl-CoA. pnas.org Conversely, the products of SCD1, such as oleate, appear necessary for the full induction of lipogenic gene expression by SREBP-1c under certain conditions, like a high-fructose diet. nih.gov This interplay ensures a coordinated regulation of fatty acid synthesis and desaturation.

Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors. nih.govrupress.org Upon activation by oxysterol ligands, LXRs induce a transcriptional program to manage cholesterol levels, which includes the direct activation of the SREBP-1c gene. portlandpress.comnih.govmdpi.comnih.gov This LXR-to-SREBP-1c cascade subsequently increases the expression of downstream lipogenic genes, including SCD1, for which stearoyl-CoA is the substrate. nih.govnih.gov Furthermore, research has identified a direct LXR response element in the SCD1 gene promoter, indicating that LXR can regulate SCD1 expression independently of SREBP-1c. researchgate.net Unsaturated fatty acids, the end-products of the pathway initiated by stearoyl-CoA, can in turn act as feedback inhibitors, antagonizing the LXR-dependent activation of SREBP-1c transcription. pnas.org

Transcription FactorRelationship with n-Octadecanoyl Coenzyme A (Stearoyl-CoA)Regulatory Outcome
PPAR (Peroxisome Proliferator-Activated Receptor)Indirect. Stearoyl-CoA is the substrate for SCD1. Altered SCD1 activity changes the cellular lipid pool, affecting the availability of natural PPAR ligands (e.g., DHA). nih.govbiorxiv.orgModulation of genes involved in lipid metabolism and inflammation.
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c)Indirect. SREBP-1c transcriptionally activates the SCD1 gene, which consumes stearoyl-CoA. pnas.org The products of SCD1 are required for full SREBP-1c-mediated lipogenesis. nih.govFeedback regulation of fatty acid synthesis and desaturation.
LXR (Liver X Receptor)Indirect. LXR activates SREBP-1c and also directly activates the SCD1 gene, which uses stearoyl-CoA as a substrate. nih.govresearchgate.net Unsaturated fatty acids derived from stearoyl-CoA can feedback-inhibit LXR activity. pnas.orgControl of cholesterol and fatty acid homeostasis.

Epigenetic modifications are heritable changes that regulate gene expression without altering the underlying DNA sequence. nih.gov One fundamental epigenetic mechanism is the post-translational modification of histone proteins. Acyl-CoAs, including n-octadecanoyl coenzyme A, are the essential donor molecules for a variety of histone acylation events, directly linking cellular metabolism to chromatin architecture and gene accessibility. nih.govnih.gov

The most well-studied modification is histone acetylation, which uses acetyl-CoA as a substrate. wikipedia.org This process, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge on lysine (B10760008) residues of histone tails. wikipedia.orgkhanacademy.org This charge neutralization weakens the interaction between histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. wikipedia.org

Beyond acetylation, a growing number of other histone acylations have been discovered, where longer or more complex acyl groups are attached to lysines. These modifications are dependent on the availability of their specific acyl-CoA donors. nih.govnih.gov However, kinetic studies of HATs like p300 and GCN5 have shown that their catalytic efficiency decreases as the length of the acyl-CoA chain increases. nih.govnih.gov This suggests that these specific enzymes are less efficient at using stearoyl-CoA compared to acetyl-CoA for histone modification.

Despite this, recent evidence has established that protein stearoylation—the covalent attachment of stearic acid—is a genuine post-translational modification in mammalian cells. europa.eu Research has identified the transferrin receptor (TfR1) and other cellular proteins as targets for stearoylation, a process that involves a covalent thioester linkage and requires a transferase enzyme. europa.eu While extensive histone stearoylation has yet to be detailed, the existence of this modification on other proteins opens the possibility that it may also occur on histones, potentially through yet-to-be-identified specific enzymes. Such a bulky, hydrophobic modification would be expected to significantly impact chromatin structure and function. nih.gov

Post-Translational Protein Modification

The covalent attachment of fatty acids to proteins, known as protein acylation, is a widespread post-translational modification (PTM) that regulates diverse aspects of protein function. ocl-journal.orgnottingham.ac.uk Acyl-CoA thioesters, formed from fatty acids like stearic acid, are the activated donors for these reactions. ocl-journal.org

Protein acylation involves the transfer of an acyl group from an acyl-CoA molecule to an amino acid residue on a target protein. ocl-journal.orgnih.gov This process can occur co-translationally on nascent polypeptide chains or post-translationally on fully formed proteins. The specific fatty acid attached confers distinct biochemical properties to the modified protein. nottingham.ac.ukresearchgate.net

Several types of fatty acid acylation are well-characterized:

N-Myristoylation: The irreversible attachment of myristic acid (C14:0) to an N-terminal glycine (B1666218) residue. ocl-journal.org

S-Palmitoylation: The reversible attachment of palmitic acid (C16:0) to the side chain of a cysteine residue via a thioester bond. ocl-journal.orgnih.gov

O-Octanoylation: The attachment of octanoic acid (C8:0) to a serine residue via an ester bond. ocl-journal.org

Recent discoveries have identified stearoylation , the attachment of stearic acid (C18:0), as a novel form of fatty acid acylation. europa.eu This modification of the Transferrin Receptor occurs through a thioester linkage, similar to palmitoylation. europa.eu These reactions are typically catalyzed by specific acyltransferase enzymes, although non-enzymatic acylation can also occur due to the chemical reactivity of acyl-CoA molecules. nih.gov The existence of distinct transferase families for different fatty acids underscores the specificity and regulatory importance of this PTM.

Acylation TypeAcyl Group (Source)Typical Amino Acid TargetBond TypeReversibility
N-MyristoylationMyristoyl-CoA (C14:0)N-terminal GlycineAmideIrreversible
S-PalmitoylationPalmitoyl-CoA (C16:0)CysteineThioesterReversible
S-Stearoylation n-Octadecanoyl-CoA (C18:0) Cysteine Thioester Presumably Reversible
AcetylationAcetyl-CoA (C2:0)LysineAmideReversible
PropionylationPropionyl-CoA (C3:0)LysineAmideReversible

The addition of a long, hydrophobic acyl chain, such as an 18-carbon stearoyl group, profoundly alters the physicochemical properties of a protein. ocl-journal.org This modification has significant consequences for protein biology:

Protein Functionality: Acylation can directly modulate a protein's enzymatic activity or its ability to undergo other post-translational modifications. It can induce conformational changes that switch a protein between active and inactive states.

Subcellular Localization: A primary role of long-chain fatty acylation is to increase a protein's hydrophobicity, thereby promoting its association with cellular membranes and influencing its subcellular localization. ocl-journal.orgnottingham.ac.ukresearchgate.net For example, acylation can tether cytosolic proteins to the plasma membrane, the endoplasmic reticulum, or the Golgi apparatus. nih.govnih.gov The localization of acyl-CoA synthetase enzymes, which produce stearoyl-CoA, to specific organelles ensures that these modifications can occur in distinct cellular compartments to regulate localized protein function. nih.gov

Protein-Membrane and Protein-Protein Interactions: By anchoring proteins to membranes, acylation facilitates their interaction with other membrane-bound proteins and lipids, which is critical for the assembly of signaling complexes. ocl-journal.orgnottingham.ac.uk The RAS family of oncoproteins, for example, requires palmitoylation for proper membrane localization and signaling activity. nih.gov The dynamic and reversible nature of some acylations (like S-acylation) allows for rapid regulation of these interactions in response to cellular cues.

Allosteric Modulation of Enzyme Activities and Cellular Pathways

In addition to their roles in gene regulation and protein modification, acyl-CoAs function as critical allosteric regulators of metabolic enzymes, providing real-time feedback on the cell's metabolic status. N-Octadecanoyl coenzyme A is a key player in the allosteric regulation of fatty acid metabolism.

A classic example is the regulation of Acetyl-CoA Carboxylase (ACC) , the enzyme that catalyzes the first committed step of fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA. oup.com Long-chain saturated acyl-CoAs, including stearoyl-CoA, are powerful allosteric feedback inhibitors of ACC. oup.com When levels of these fatty acyl-CoAs are high, they bind to ACC and reduce its activity, thereby preventing the over-accumulation of fatty acids. The activity of SCD1 is thought to play a role in this regulation by converting the inhibitory stearoyl-CoA into the less inhibitory oleoyl-CoA, thus facilitating sustained fatty acid synthesis. oup.com

The levels of stearoyl-CoA also have downstream consequences. The product of ACC, malonyl-CoA, is itself an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) , the enzyme that controls the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.govjpp.krakow.pl Therefore, by inhibiting ACC, high levels of stearoyl-CoA lead to lower levels of malonyl-CoA, which in turn de-represses CPT1 and promotes fatty acid oxidation.

This allosteric control is further integrated with other signaling pathways. A deficiency in SCD1, leading to an altered stearoyl-CoA/oleoyl-CoA ratio, results in the activation of AMP-activated protein kinase (AMPK) . nih.govresearchgate.net Activated AMPK then phosphorylates and inactivates ACC, reinforcing the reduction in malonyl-CoA levels and promoting a switch from energy storage (lipogenesis) to energy production (fatty acid oxidation). nih.gov This demonstrates how n-octadecanoyl coenzyme A sits (B43327) at the center of a complex network that balances cellular energy pathways through direct allosteric modulation and indirect kinase signaling cascades.

EnzymeCellular PathwayModulatorEffect of Modulation
Acetyl-CoA Carboxylase (ACC)Fatty Acid Synthesis (Lipogenesis)n-Octadecanoyl-CoAAllosteric Inhibition oup.com
Carnitine Palmitoyltransferase 1 (CPT1)Fatty Acid OxidationMalonyl-CoA (levels influenced by n-Octadecanoyl-CoA via ACC)Allosteric Inhibition nih.govjpp.krakow.pl
AMP-activated protein kinase (AMPK)Energy Sensing/Metabolic RegulationAltered Stearoyl-CoA/Oleoyl-CoA ratioActivation nih.govresearchgate.net

Influence on Membrane Fluidity and Permeability

N-Octadecanoyl coenzyme A, also known as stearoyl-CoA, is a key intermediate in cellular metabolism. As a saturated long-chain acyl-CoA, its incorporation into membrane phospholipids (B1166683) can significantly influence the biophysical properties of cellular membranes, including their fluidity and permeability. The effects of n-Octadecanoyl coenzyme A lithium salt are primarily attributed to the stearoyl-CoA portion of the molecule, with the lithium salt form enhancing its stability for research applications.

The degree of fatty acid saturation within the phospholipids of a cell membrane is a primary determinant of membrane fluidity. nih.gov An increase in the proportion of saturated fatty acids, such as stearate (B1226849) (the fatty acid component of stearoyl-CoA), leads to a more ordered and rigid membrane structure. This is because the straight, saturated hydrocarbon chains can pack together more tightly than the bent chains of unsaturated fatty acids. Consequently, an elevated intracellular concentration of stearoyl-CoA available for incorporation into membrane lipids can decrease membrane fluidity. This alteration in fluidity has been implicated in a variety of cellular states and diseases. nih.gov

Research has shown that chronic administration of lithium salts can independently lead to a more disordered, or fluid, neural plasma membrane by altering the distribution of phospholipids and increasing the unsaturation of fatty acids. nih.gov However, when considering this compound, the dominant effect on membrane fluidity is expected to come from the stearoyl-CoA moiety. The introduction of this saturated acyl group into membrane phospholipids would counteract the fluidizing effect of unsaturated fatty acids, leading to a more rigid membrane.

The permeability of the cell membrane is intrinsically linked to its fluidity. A more rigid membrane, resulting from a higher content of saturated fatty acids like stearate, generally exhibits lower permeability to water and small solutes. This is due to the tighter packing of the lipid molecules, which creates a more formidable barrier. Therefore, an increase in the synthesis or availability of stearoyl-CoA can contribute to decreased membrane permeability.

The table below summarizes the expected influence of the stearoyl-CoA component on membrane properties.

Membrane Property Effect of Increased Stearoyl-CoA Incorporation Underlying Mechanism
Fluidity DecreaseTighter packing of straight saturated fatty acid chains.
Permeability DecreaseMore ordered and less porous lipid bilayer structure.

It is important to note that cells have homeostatic mechanisms to maintain optimal membrane fluidity. One such mechanism involves the enzyme stearoyl-CoA desaturase (SCD), which converts stearoyl-CoA into oleoyl-CoA, a monounsaturated fatty acyl-CoA. chemicalbook.com This conversion is a critical step in regulating the balance between saturated and unsaturated fatty acids in the cell's lipid pools, thereby modulating membrane fluidity. nih.gov

Roles in Cellular Processes such as Differentiation and Proliferation

N-Octadecanoyl coenzyme A (stearoyl-CoA) is a pivotal molecule at the intersection of lipid metabolism and cellular signaling, playing significant roles in the regulation of cellular differentiation and proliferation. Its influence is largely mediated through its downstream metabolic products and its role as a substrate for key enzymes that produce signaling molecules.

During the differentiation of 3T3-L1 preadipocytes into adipocytes, the expression of stearoyl-CoA desaturase (SCD) is induced. nih.gov This enzyme utilizes stearoyl-CoA to produce oleoyl-CoA, a critical component of triglycerides and membrane phospholipids in fat cells. This process highlights the importance of stearoyl-CoA metabolism in cellular differentiation, particularly in lipogenic tissues.

In the context of cancer biology, the metabolism of stearoyl-CoA is often altered to support rapid cell proliferation. Cancer cells exhibit a high demand for newly synthesized lipids to build new membranes. Stearoyl-CoA desaturase 1 (SCD1), which converts stearoyl-CoA to oleoyl-CoA, is frequently overexpressed in various cancers. nih.gov This increased SCD1 activity ensures a steady supply of monounsaturated fatty acids, which are preferentially incorporated into the membranes of proliferating cancer cells. The resulting changes in membrane composition and fluidity are thought to support tumorigenic signaling and cell growth.

The inhibition of SCD1, and thus the accumulation of its substrate stearoyl-CoA and a deficit of its product oleoyl-CoA, has been shown to suppress cancer cell proliferation and induce apoptosis (programmed cell death). This suggests that the ratio of stearoyl-CoA to oleoyl-CoA is a critical factor in determining cell fate. An overabundance of saturated fatty acyl-CoAs like stearoyl-CoA, without sufficient conversion to their monounsaturated counterparts, can lead to cellular stress and lipotoxicity, thereby inhibiting proliferation.

The role of stearoyl-CoA and its metabolic products in cellular proliferation and differentiation across different cell types is summarized in the table below.

Cellular Process Cell Type Role of Stearoyl-CoA Metabolism Key Findings
Differentiation 3T3-L1 PreadipocytesSubstrate for lipogenesisSCD-mediated conversion to oleoyl-CoA is essential for adipocyte differentiation. nih.gov
Proliferation Cancer Cells (e.g., Glioblastoma)Supports membrane synthesis and signalingOverexpression of SCD1, which consumes stearoyl-CoA, is linked to enhanced proliferation. nih.gov
Inhibition of Proliferation Cancer CellsInduction of lipotoxicityInhibition of SCD1 leads to an accumulation of stearoyl-CoA, which can trigger apoptosis.

Furthermore, the lithium component of this compound may also have independent effects on cellular proliferation. Studies have shown that lithium chloride can promote the proliferation of neural stem cells, potentially through the activation of the Wnt signaling pathway. However, in the context of the entire this compound molecule, the metabolic effects of the stearoyl-CoA moiety are generally considered to be the primary drivers of its influence on these cellular processes.

Advanced Research Methodologies for N Octadecanoyl Coenzyme a Analysis

Quantitative and Qualitative Analysis by Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry coupled with liquid chromatography is the definitive technology for the sensitive and specific analysis of acyl-CoAs. nih.govnih.gov

LC-MS/MS is the gold standard for quantifying acyl-CoAs, including n-Octadecanoyl coenzyme A, in complex biological extracts. nih.govresearchgate.net

The process begins with separation via liquid chromatography, typically reversed-phase high-performance liquid chromatography (HPLC). In this technique, acyl-CoAs are separated based on the length and degree of unsaturation of their fatty acyl chain. nih.gov For instance, n-Octadecanoyl coenzyme A (18:0) will have a longer retention time than shorter-chain acyl-CoAs or unsaturated 18-carbon acyl-CoAs. nih.gov

Following separation, the molecules enter the tandem mass spectrometer. For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, the first mass analyzer is set to select the specific mass-to-charge ratio (m/z) of the precursor ion of n-Octadecanoyl coenzyme A. This ion is then fragmented, and the second mass analyzer is set to detect a specific, characteristic fragment ion. This highly specific transition provides excellent sensitivity and minimizes interference, allowing for reliable quantification even at very low concentrations. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules like acyl-CoAs. nih.gov It allows these molecules to be transferred from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation. Analysis is often performed in positive ion mode, which can provide greater sensitivity for acyl-CoAs compared to negative ion mode. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide extremely accurate mass measurements. researchgate.netyoutube.com This capability is critical for confirming the elemental composition of an ion, allowing for the confident identification of n-Octadecanoyl coenzyme A and distinguishing it from other potential isobaric (same nominal mass) interferences. researchgate.netnih.gov All CoA esters share a common fragmentation pattern, including a characteristic neutral loss of a 507 Da fragment corresponding to the adenosine-3'-phosphate-5'-diphosphate part of the molecule. researchgate.netmdpi.com This predictable fragmentation, combined with the accurate mass of the precursor and fragment ions from HRMS, provides unambiguous identification.

Table 2: Typical Mass Spectrometry Parameters for Acyl-CoA Analysis This table is interactive. You can sort and filter the data.

Parameter Technique/Setting Purpose Reference
Ionization Mode Electrospray Ionization (ESI), Positive Mode Efficiently ionizes large, polar molecules with high sensitivity. nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) High specificity and sensitivity for quantification. nih.govnih.gov
Instrumentation Tandem Mass Spectrometer (e.g., Triple Quadrupole) Selects precursor and fragment ions for MRM. nih.gov
Identification High-Resolution Mass Spectrometry (HRMS) Provides accurate mass for confident identification. researchgate.netnih.gov
Key Fragmentation Neutral Loss of 507 Da Characteristic fragment of all CoA esters. researchgate.netmdpi.com
Chromatography Reversed-Phase HPLC Separates acyl-CoAs by chain length and saturation. nih.gov

Application of Specific Chromatographic Columns and Elution Programs (e.g., C18, Reversed-Phase LC)

The analysis of stearoyl-CoA and other long-chain acyl-CoAs presents a challenge due to their amphiphilic nature. Reversed-phase liquid chromatography (RP-LC) is the predominant technique for their separation. The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution and peak shape.

Chromatographic Columns: C18 columns are widely used for the separation of acyl-CoAs, offering excellent hydrophobic retention for the long acyl chain of stearoyl-CoA. waters.com However, other column chemistries are also employed depending on the specific analytical goals. C8 columns, which are less hydrophobic than C18, can also provide effective separation. nih.govthermofisher.com The use of columns with smaller particle sizes, such as in Ultra-High-Performance Liquid Chromatography (UPLC) systems, enables faster analysis times, with separations of multiple long-chain acyl-CoAs achieved in as little as five minutes. nih.govsigmaaldrich.com

Elution Programs: Gradient elution is necessary to separate a wide range of acyl-CoAs with varying chain lengths and degrees of saturation in a single run. A typical mobile phase system consists of an aqueous component and an organic solvent, most commonly acetonitrile (B52724) (ACN). nih.govnih.gov To improve peak shape and reduce tailing, additives are often included in the mobile phase. Ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) are frequently used to control pH and improve ionization for subsequent mass spectrometry detection. nih.govchromatographyonline.com

The elution program typically starts with a lower concentration of the organic solvent to retain the more polar, short-chain acyl-CoAs, followed by a gradual increase in the organic phase concentration to elute the more hydrophobic, long-chain species like stearoyl-CoA. nih.gov For instance, a gradient might run from 20% to 100% acetonitrile over 15 minutes. nih.gov The retention time of acyl-CoAs in RP-LC increases with the length of the fatty acid chain and decreases with the number of double bonds. nih.gov

Table 1: Examples of Chromatographic Conditions for Acyl-CoA Analysis

Parameter Condition 1 Condition 2
Column UPLC BEH C8, 1.7 µm, 2.1 × 150 mm nih.gov Fused-core (Halo) C8, 2.7 µm, 150 × 4.6 mm thermofisher.com
Mobile Phase A 15 mM Ammonium Hydroxide in Water nih.gov Water with 0.1% Formic Acid
Mobile Phase B 15 mM Ammonium Hydroxide in ACN nih.gov Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min nih.gov 1.0 mL/min
Gradient Program Start at 20% B, increase to 45% B nih.gov 72-minute gradient program thermofisher.com
Detection Tandem Mass Spectrometry (MS/MS) nih.gov Charged Aerosol Detector (CAD) thermofisher.com

Derivatization Strategies for Enhanced Analytical Sensitivity (e.g., Phosphate (B84403) Methylation)

Direct analysis of acyl-CoAs can be hampered by their complex chemical nature. Derivatization strategies are employed to modify the molecule, improving its chromatographic behavior and enhancing its detection sensitivity, particularly in mass spectrometry.

Another approach involves derivatizing the acyl-CoA to a fluorescent analogue. For instance, reaction with chloroacetaldehyde (B151913) converts acyl-CoAs to their highly fluorescent etheno-derivatives . capes.gov.br These derivatives can be separated by ion-paired RP-HPLC and detected with high sensitivity using a fluorescence detector, allowing for quantification of acyl-CoAs at femtomole levels. capes.gov.br

Utilization of Internal Standards for Absolute Quantification and Method Validation

For accurate and precise quantification, especially in complex biological matrices, the use of internal standards (ISTDs) is essential. An ISTD is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample in a known quantity at the beginning of the sample preparation process. nih.govunand.ac.id This allows for correction of analyte loss during extraction and variability in instrument response. nih.govunand.ac.id

For acyl-CoA analysis, the ideal ISTD is an acyl-CoA that is not naturally present in the sample. Common choices include:

Odd-chain acyl-CoAs: Compounds like pentadecanoyl-CoA (C15:0-CoA) and heptadecanoyl-CoA (C17:0-CoA) are frequently used because they are typically absent or present at very low levels in most mammalian cells and tissues. nih.govnih.gov Their structural similarity to endogenous even-chain acyl-CoAs like stearoyl-CoA ensures they behave similarly during extraction and analysis.

Stable Isotope-Labeled Acyl-CoAs: The gold standard for quantification is the use of stable isotope-labeled (e.g., ¹³C or ²H) analogues of the analyte itself (e.g., ¹³C-stearoyl-CoA). These compounds are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. nih.gov Uniformly ¹³C-labeled metabolite extracts from organisms like yeast can serve as a comprehensive suite of internal standards for profiling multiple acyl-CoAs simultaneously. nih.gov

The selection and use of an appropriate ISTD are critical steps in the validation of an analytical method, ensuring the accuracy, precision, and reliability of the quantitative data obtained. unand.ac.idresearchgate.net

Table 2: Common Internal Standards for Acyl-CoA Quantification

Internal Standard Type Example Compound Rationale for Use Reference
Odd-Chain Acyl-CoA Pentadecanoyl-CoA (C15:0-CoA) Not naturally abundant in mammalian cells; median chain length. nih.gov
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA) Not naturally abundant; similar behavior to long-chain acyl-CoAs. nih.gov
Stable Isotope-Labeled Uniformly ¹³C-labeled yeast extract Provides a labeled standard for a wide range of acyl-CoAs. nih.gov
Fatty Acid (for GC) Tridecanoic Acid (C13:0) Used for derivatized fatty acid analysis; similar chemical structure. unand.ac.id

In Vitro Biochemical Assays for Enzyme Specificity and Kinetic Studies

In vitro biochemical assays are crucial for characterizing the enzymes that produce or utilize stearoyl-CoA. These assays, performed in a controlled environment outside of a living organism, allow researchers to determine an enzyme's substrate specificity, catalytic mechanism, and kinetic parameters (e.g., Kₘ and Vₘₐₓ).

A primary enzyme of interest is stearoyl-CoA desaturase (SCD), which converts stearoyl-CoA into oleoyl-CoA. nih.gov A classic in vitro assay for SCD involves using microsomes—fragments of the endoplasmic reticulum where the enzyme resides—isolated from tissues like liver. researchgate.net The assay mixture typically includes:

The enzyme source (e.g., solubilized SCD or microsomes).

The substrate, often a radiolabeled version like [1-¹⁴C]stearoyl-CoA.

Required cofactors for the SCD enzyme complex, including NADH, cytochrome b₅, and cytochrome b₅ reductase. nih.govresearchgate.net

After incubation, the reaction is stopped, and the lipids are extracted. The product ([1-¹⁴C]oleate) is then separated from the unreacted substrate, commonly by thin-layer chromatography (TLC), and quantified using scintillation counting. researchgate.net Such assays have demonstrated that the reaction is dependent on NADH and molecular oxygen and can be inhibited by substances like potassium cyanide. researchgate.net

These assay systems are also invaluable for studying enzyme specificity. By providing various potential substrates (e.g., acyl-CoAs of different chain lengths), researchers can determine which are preferred by the enzyme. For example, studies have shown that SCD1 preferentially uses palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) as substrates. nih.gov Furthermore, in vitro mutagenesis coupled with activity assays can pinpoint specific amino acid residues that determine this substrate preference. nih.gov

Genetic Manipulation and Cellular Models for Functional Investigations

To understand the physiological role of stearoyl-CoA and its metabolic pathways within a living system, researchers turn to genetic manipulation in various cellular and organismal models.

Modulating the expression of key genes involved in stearoyl-CoA metabolism provides direct insight into their function.

Gene Knockdown/Inhibition: RNA interference (RNAi) is a powerful tool used to reduce the expression of a specific gene. In the context of stearoyl-CoA, RNAi targeting the SCD gene (or its homologs like desat1 in flies) has been used extensively. Studies in Drosophila using desat1-RNAi revealed that reduced SCD activity leads to defects in lipid storage, growth, and cardiac function, particularly under high-sugar diet conditions. nih.govnih.gov Similarly, in mammalian pancreatic β-cell lines, silencing SCD1 using small interfering RNA (siRNA) was shown to cause global DNA hypomethylation, linking lipid metabolism to epigenetic regulation. nih.gov

Gene Overexpression: Conversely, increasing the expression of a gene can reveal its potential to drive certain cellular processes. Overexpression of SCD1 has been observed in various cancers and is associated with hepatocarcinogenesis in susceptible mouse models. nih.govnih.gov These studies suggest that elevated SCD1 activity, and thus altered stearoyl-CoA metabolism, contributes to malignant phenotypes.

Gene Editing (CRISPR): The CRISPR-Cas9 system allows for precise editing of the genome, including the permanent knockout of a gene. nih.gov This technology can be applied to create cell lines or model organisms completely lacking a specific enzyme, such as SCD1, to study the long-term consequences of its absence. CRISPR-based systems can also be modified to activate (CRISPRa) or interfere with (CRISPRi) gene transcription without altering the DNA sequence, offering precise control over the expression of genes in the stearoyl-CoA pathway. nih.gov

The choice of a model system is critical for addressing specific biological questions related to stearoyl-CoA metabolism.

Yeast (Saccharomyces cerevisiae): As a simple eukaryote, yeast is a powerful model for fundamental studies. It has been used as a host system to express and purify mammalian SCD for structural and biochemical characterization. nih.gov Yeast models are also employed to study the regulation of lipid metabolism, as many of the core pathways are conserved. oup.com

Drosophila melanogaster (Fruit Fly): The fruit fly is an excellent in vivo model for studying metabolism and its connection to physiology and disease. biologists.com Most key metabolic genes, including the SCD homolog desat1, are conserved between flies and humans. nih.govbiologists.com Research in Drosophila has been instrumental in demonstrating the systemic effects of altered stearoyl-CoA metabolism, linking SCD activity to insulin (B600854) signaling, fat storage, starvation resistance, and organ function. nih.govelifesciences.org

Mammalian Cell Lines: Cultured mammalian cells are indispensable for mechanistic studies in a human-relevant context. A wide variety of cell lines are used, each modeling a different tissue type. For example, HepG2 (liver), C2C12 (muscle), and INS-1E (pancreatic) cells are used to study the tissue-specific roles of stearoyl-CoA in lipid synthesis, energy metabolism, and insulin secretion. nih.govoup.comnih.gov Cancer cell lines are used to investigate the role of SCD1 and stearoyl-CoA in tumorigenesis. nih.gov Additionally, mouse embryonic fibroblasts (MEFs) from genetically engineered knockout mice (e.g., Scd2-knockout) are valuable tools for dissecting the specific functions of different SCD isoforms. pnas.orgnih.gov

Future Directions in N Octadecanoyl Coenzyme a Research

The exploration of n-Octadecanoyl coenzyme A (also known as stearoyl-CoA) and its lithium salt derivative is poised to benefit significantly from emerging research trends. Future investigations will likely focus on a more granular understanding of its complex roles in cellular processes. This will be driven by advancements in protein-specific functional analysis, sophisticated "omics" technologies, and powerful computational modeling. These approaches promise to unravel the intricate network of interactions and regulatory mechanisms that govern the metabolic and signaling functions of this pivotal long-chain acyl-CoA.

Q & A

Q. What are the optimal conditions for solubilizing n-Octadecanoyl coenzyme A lithium salt in experimental systems?

To ensure solubility, dissolve the compound in deionized water at a concentration of 100 mg/mL, as empirically validated by Sigma-Aldrich . For stability, prepare fresh solutions in 0.01N sodium acetate buffer (pH 5.2) with ethanol, as degradation occurs in aqueous solutions over time. Avoid freeze-thaw cycles and store lyophilized powder at -20°C under inert gas .

Q. How is the purity and structural integrity of this compound verified in research settings?

Use reverse-phase HPLC with UV detection at 260 nm to assess purity (≥93% by HPLC) . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy for acyl chain confirmation and mass spectrometry (MS) for molecular weight validation (MW: ~1034 g/mol) . For isotopic labeling studies (e.g., [9,10-³H]), validate specific activity (30–60 Ci/mmol) using liquid scintillation counting .

Q. What standard protocols are recommended for handling this compound in lipid metabolism studies?

Incorporate the compound into lipid micelles using 0.01% Triton X-100 or bovine serum albumin (BSA) to mimic physiological conditions. For β-oxidation assays, combine with carnitine shuttle components (e.g., carnitine palmitoyltransferase) in mitochondrial lysates and monitor CoA release via DTNB (5,5′-dithiobis-2-nitrobenzoic acid) assays at 412 nm .

Advanced Research Questions

Q. How does this compound influence enzyme kinetics in fatty acid β-oxidation?

Design assays using purified acyl-CoA dehydrogenases (ACADs) or mitochondrial lysates. Pre-incubate enzymes with 10–100 µM substrate and measure NADH production via fluorescence (ex/em: 340/460 nm) or spectrophotometry. Kinetic parameters (Km, Vmax) can be derived using Lineweaver-Burk plots. Note that competitive inhibition by analogs (e.g., palmitoyl-CoA) requires correction in data interpretation .

Q. What methodologies are employed to study its role in sphingolipid biosynthesis?

Use radiolabeled [¹⁴C]-serine or [³H]-sphinganine in cell cultures treated with n-octadecanoyl-CoA. Extract lipids via Folch partitioning (chloroform:methanol 2:1) and analyze sphingosine-1-phosphate (S1P) levels via LC-MS/MS. Compare ceramide synthase activity in knockout vs. wild-type models .

Q. How do researchers resolve contradictions in its effects on mitochondrial vs. peroxisomal β-oxidation?

Employ subcellular fractionation (differential centrifugation) to isolate mitochondria and peroxisomes. Quantify substrate utilization via ¹⁴CO₂ trapping (for mitochondria) or acyl-CoA oxidase activity assays (for peroxisomes). Use inhibitors like etomoxir (mitochondrial CPT1 inhibitor) to dissect pathways .

Q. What advanced techniques quantify trace amounts of this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-palmitoyl-CoA) achieves detection limits of 0.1–1 nM. Optimize mobile phases with 5 mM ammonium acetate in water/acetonitrile (pH 6.8) for peak resolution .

Methodological Considerations

Q. How are desaturase and elongase indices calculated in studies involving this compound?

Estimate enzyme activities using product-to-precursor ratios:

  • Δ9-desaturase (SCD-18 index) : (18:1ω9/18:0)
  • Elongase index : (18:0/16:0)
  • Δ5-desaturase : (20:4ω6/20:3ω6)
    Normalize ratios to total fatty acids and validate via gas chromatography (GC-FID) .

Q. What experimental designs mitigate oxidation or degradation during long-term studies?

  • Use argon-purged buffers with 1 mM DTT (dithiothreitol) to prevent thiol oxidation.
  • Include control groups with CoA-depleted matrices to account for non-specific hydrolysis.
  • Monitor degradation via HPLC-UV at timed intervals .

Q. How is its interaction with lipid bilayers characterized in membrane biophysics research?

Employ surface plasmon resonance (SPR) with immobilized liposomes or Langmuir-Blodgett troughs to measure binding kinetics. Use differential scanning calorimetry (DSC) to assess phase transition changes induced by acyl-CoA incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.